molecular formula C18H16N2O3S B2607505 N1-(4-(furan-3-yl)benzyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 2034557-41-8

N1-(4-(furan-3-yl)benzyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2607505
CAS No.: 2034557-41-8
M. Wt: 340.4
InChI Key: DCTRDDLIMULFAC-UHFFFAOYSA-N
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Description

N1-(4-(furan-3-yl)benzyl)-N2-(thiophen-2-ylmethyl)oxalamide is an organic compound that features a unique combination of furan, benzyl, thiophene, and oxalamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-(furan-3-yl)benzyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-3-ylbenzylamine and thiophen-2-ylmethylamine intermediates. These intermediates are then reacted with oxalyl chloride to form the desired oxalamide compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(4-(furan-3-yl)benzyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-3-ylbenzyl oxides, while reduction can produce thiophen-2-ylmethylamines.

Scientific Research Applications

N1-(4-(furan-3-yl)benzyl)-N2-(thiophen-2-ylmethyl)oxalamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-(4-(furan-3-yl)benzyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The furan and thiophene rings can participate in π-π stacking interactions, while the oxalamide group can form hydrogen bonds. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-(furan-2-yl)benzyl)-N2-(thiophen-2-ylmethyl)oxalamide
  • N1-(4-(furan-3-yl)benzyl)-N2-(thiophen-3-ylmethyl)oxalamide
  • N1-(4-(furan-3-yl)benzyl)-N2-(thiophen-2-ylmethyl)malonamide

Uniqueness

N1-(4-(furan-3-yl)benzyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to the specific positioning of the furan and thiophene rings, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct properties and applications compared to similar compounds.

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c21-17(18(22)20-11-16-2-1-9-24-16)19-10-13-3-5-14(6-4-13)15-7-8-23-12-15/h1-9,12H,10-11H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTRDDLIMULFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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